
3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione is an organic compound that belongs to the class of oxazolidinediones This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a chloromethyl group attached to the third carbon and two methyl groups attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions usually include:
Temperature: The reaction is carried out at room temperature.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalyst: Zinc chloride or other Lewis acids can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of 5,5-dimethylhydantoin, formaldehyde, and hydrochloric acid.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Product Isolation: The product is typically isolated by distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinedione derivatives.
Reduction Reactions: Reduction can lead to the formation of hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxazolidinedione derivatives with additional functional groups.
Reduction: Formation of hydroxymethyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione involves its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a biochemical probe or as a precursor in drug synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,3-oxazolidine-2,4-dione: Lacks the dimethyl groups, making it less sterically hindered.
5,5-Dimethyl-1,3-oxazolidine-2,4-dione: Lacks the chloromethyl group, reducing its reactivity.
3-(Hydroxymethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione:
Uniqueness
3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione is unique due to its combination of a reactive chloromethyl group and sterically hindering dimethyl groups. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
646052-52-0 |
|---|---|
Molecular Formula |
C6H8ClNO3 |
Molecular Weight |
177.58 g/mol |
IUPAC Name |
3-(chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C6H8ClNO3/c1-6(2)4(9)8(3-7)5(10)11-6/h3H2,1-2H3 |
InChI Key |
WEOMPUDJZOZNAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)
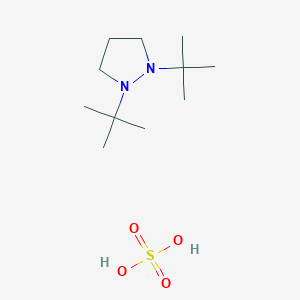
![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)

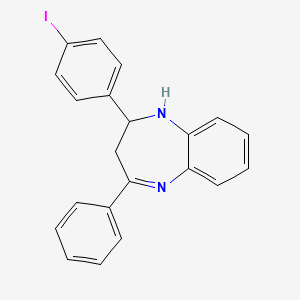
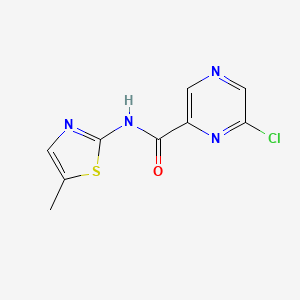
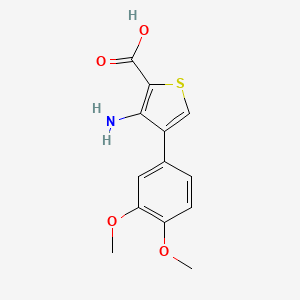
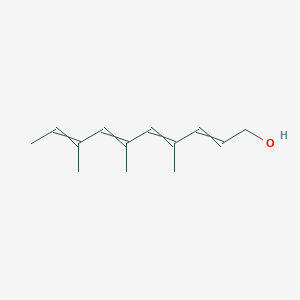
![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)
![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
